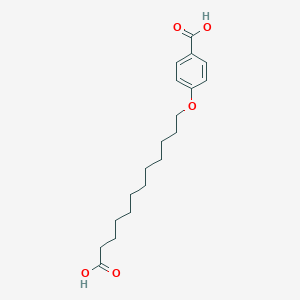

4-((11-Carboxyundecyl)oxy)benzoic acid

Descripción

4-((11-Carboxyundecyl)oxy)benzoic acid (IUPAC name: 4-[(11-carboxyundecyl)oxy]benzoic acid) is a benzoic acid derivative characterized by a long undecyl chain terminated with a carboxylic acid group and linked via an ether bond to the para-position of the benzoic acid core. Its molecular formula is C₁₉H₂₈O₅ (calculated based on structural analogs in ), with a molar mass of approximately 336.42 g/mol. This compound is notable for its amphiphilic nature, combining hydrophilic carboxyl groups with a hydrophobic alkyl chain, making it suitable for applications in materials science, such as liquid crystals, polymer additives, and surfactants .

The synthesis typically involves esterification between p-hydroxybenzoic acid and a functionalized undecyl precursor, such as 11-carboxyundecyl bromide, under catalytic conditions (e.g., dimethylformamide as a solvent) . Limited safety data are available, necessitating standard precautions for handling carboxylic acids and acrylate derivatives.

Propiedades

Fórmula molecular |

C19H28O5 |

|---|---|

Peso molecular |

336.4 g/mol |

Nombre IUPAC |

4-(11-carboxyundecoxy)benzoic acid |

InChI |

InChI=1S/C19H28O5/c20-18(21)10-8-6-4-2-1-3-5-7-9-15-24-17-13-11-16(12-14-17)19(22)23/h11-14H,1-10,15H2,(H,20,21)(H,22,23) |

Clave InChI |

VNJIPUGXWTVLSN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((11-Carboxyundecyl)oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 11-bromoundecanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the esterification process. The hydrolysis step is usually carried out under acidic conditions using hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-((11-Carboxyundecyl)oxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

4-((11-Carboxyundecyl)oxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxy acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Formation of peroxy acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitrobenzoic acids and halobenzoic acids.

Aplicaciones Científicas De Investigación

Polymer Science

4-((11-Carboxyundecyl)oxy)benzoic acid is primarily utilized in the synthesis of functional polymers. Its acryloyloxy group allows for:

- Polymerization : The compound can undergo radical polymerization, leading to the formation of hydrogels and other polymeric materials with tunable properties. These materials are particularly useful for applications in drug delivery systems due to their ability to encapsulate therapeutic agents and control release rates .

Biocompatible Materials

Research indicates that this compound can be employed to develop biocompatible materials suitable for medical applications:

- Drug Delivery Systems : Studies have shown that hydrogels synthesized from this compound can effectively encapsulate drugs like methylene blue, demonstrating rapid absorption kinetics and high capacity for cationic dye uptake. This suggests potential use in targeted drug delivery .

- Medical Devices : Due to its favorable interactions with biological tissues, the compound is being investigated for use in various medical devices, enhancing their biocompatibility and functionality .

Coatings and Inks

In industrial applications, 4-((11-Carboxyundecyl)oxy)benzoic acid serves as an additive in coatings and inks:

- Performance Enhancement : The compound improves the durability and performance of coatings due to its chemical structure, which provides resistance to environmental factors .

Study 1: Polymerization Efficacy

A study demonstrated that hydrogels created from 4-((11-Carboxyundecyl)oxy)benzoic acid exhibited excellent properties for drug delivery systems. The hydrogels showed rapid absorption kinetics for cationic dyes while effectively rejecting anionic dyes, indicating their potential for controlled drug release mechanisms .

Study 2: Biocompatibility Assessment

In vitro studies assessed the biocompatibility of materials synthesized from this compound. Results indicated favorable interactions with human cell lines, suggesting that these materials could be safely used in medical applications without eliciting significant cytotoxic effects .

Mecanismo De Acción

The mechanism of action of 4-((11-Carboxyundecyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table compares key structural features and properties of 4-((11-Carboxyundecyl)oxy)benzoic acid with similar compounds:

Key Differences in Physicochemical Properties

Solubility and Amphiphilicity: The long alkyl chain in 4-((11-Carboxyundecyl)oxy)benzoic acid enhances hydrophobicity compared to shorter-chain analogs like 4-BAO (octyl vs. undecyl). This increases its compatibility with nonpolar solvents and polymers . In contrast, 4-hydroxybenzoic acid is highly water-soluble due to its small size and polar -OH group, limiting its use in hydrophobic matrices .

Thermal Stability :

- The undecyl chain provides higher thermal stability compared to 4-(Oxan-4-ylmethoxy)benzoic acid , which contains a heterocyclic ether group prone to oxidative degradation .

Reactivity :

- The terminal carboxylic acid group in 4-((11-Carboxyundecyl)oxy)benzoic acid allows for conjugation reactions (e.g., amidation), unlike 4-(methoxycarbonyl)benzoic acid , which has an ester group requiring hydrolysis for further functionalization .

Actividad Biológica

4-((11-Carboxyundecyl)oxy)benzoic acid is a benzoic acid derivative with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound features a long hydrophobic tail, which may influence its interaction with biological membranes and cellular targets.

Chemical Structure

The chemical structure of 4-((11-Carboxyundecyl)oxy)benzoic acid can be represented as follows:

- Chemical Formula : C_{19}H_{34}O_{4}

- IUPAC Name : 4-((11-carboxyundecyl)oxy)benzoic acid

The biological activity of 4-((11-Carboxyundecyl)oxy)benzoic acid is primarily attributed to its ability to interact with cellular membranes and modulate various biochemical pathways. The carboxylic acid group may facilitate hydrogen bonding, while the hydrophobic tail enhances membrane permeability.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that 4-((11-Carboxyundecyl)oxy)benzoic acid exhibits antimicrobial activity against various pathogens. The presence of the carboxylic acid moiety is believed to contribute to this effect by disrupting bacterial cell membranes.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, possibly through the inhibition of pro-inflammatory cytokines.

- Anticancer Activity : Investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in certain cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

Research Findings

A summary of key findings from recent studies on 4-((11-Carboxyundecyl)oxy)benzoic acid is presented in the table below:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of 4-((11-Carboxyundecyl)oxy)benzoic acid, researchers utilized a disc diffusion method against common bacterial strains. The results indicated significant inhibition zones, suggesting strong antimicrobial properties that could be harnessed for therapeutic applications.

Case Study 2: Anti-inflammatory Mechanism

A study exploring the anti-inflammatory effects demonstrated that treatment with this compound significantly lowered pro-inflammatory cytokines in vitro. This suggests its potential use in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Case Study 3: Cancer Cell Apoptosis

In vitro testing on breast cancer cell lines revealed that 4-((11-Carboxyundecyl)oxy)benzoic acid induced apoptosis through caspase activation pathways. The study highlighted its potential as a lead compound for developing novel anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.